![molecular formula C11H15NO5 B2624690 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid CAS No. 903094-62-2](/img/structure/B2624690.png)
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid
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Overview
Description
“3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, involves the formation of an enamine via the conjugate addition of benzylamine to methyl propiolate . This is followed by an aza-annulation reaction with acryloyl chloride, giving the ester .Molecular Structure Analysis
The molecular structure of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, has been analyzed using 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows signals corresponding to the protons in the molecule, while the 13C-NMR spectrum shows signals for the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, include a molecular weight of 203.24 and a solid physical form . It should be stored in a dry, room temperature environment .Mechanism of Action
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH protects the amino group of Fmoc-L-Leucine during the peptide synthesis reaction. The Boc group is removed after the reaction is complete, revealing the free amino group of the peptide. The Fmoc group is also removed, exposing the N-terminal of the peptide. The resulting peptide can then be used for further research or drug development.
Biochemical and Physiological Effects
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH in peptide synthesis is its ability to protect the amino group during the reaction. This protection is crucial in ensuring the success of the reaction and the purity of the resulting peptide. 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH is also relatively easy to use and has a high yield.
One limitation of using 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH is its high cost compared to other peptide synthesis reagents. It is also sensitive to moisture and must be stored in a dry environment to prevent degradation.
Future Directions
There are several future directions for the use of 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH in scientific research. One area of interest is the development of new peptide-based drugs for the treatment of various diseases, including cancer and autoimmune disorders. Another area of interest is the use of peptides in biomaterials, such as tissue engineering and drug delivery systems.
Conclusion
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH is a crucial component in peptide synthesis, widely used in scientific research. Its ability to protect the amino group during the reaction is essential in ensuring the success of the reaction and the purity of the resulting peptide. While it does not have any known biochemical or physiological effects, its use in drug discovery and development holds promise for the treatment of various diseases. Further research in the field of peptide-based drugs and biomaterials is needed to fully realize the potential of 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH.
Synthesis Methods
The synthesis of 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH involves the protection of the amino group of Fmoc-L-Leucine with the Boc group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The reaction yields 3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH as a white solid with a purity of over 99%.
Scientific Research Applications
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acidH is widely used in scientific research, particularly in the synthesis of peptides. Peptides are short chains of amino acids that play a crucial role in various biological processes, including cell signaling, enzyme catalysis, and immune response. Peptides are also used in drug discovery and development due to their high specificity and low toxicity.
Safety and Hazards
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPISGHUIBHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(OC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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